molecular formula C21H21N5O2 B4504150 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone

Cat. No.: B4504150
M. Wt: 375.4 g/mol
InChI Key: PNPXFWVRQGVJSQ-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a phenyl group, and a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under reflux conditions.

    Substitution with Pyridine Moiety: The final step involves the substitution of the piperazine ring with a pyridine moiety, which can be achieved through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Pyridine derivatives, halogenated compounds, nucleophiles or electrophiles, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H24N4O2
  • Molecular Weight : 412.49 g/mol
  • IUPAC Name : 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone

The compound features a pyridazine ring system, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that pyridazinone derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antidepressant Effects

The piperazine moiety in the structure is associated with antidepressant activity. Compounds containing piperazine have been shown to interact with serotonin receptors, suggesting that this pyridazinone derivative could potentially serve as a novel antidepressant agent.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring may enhance its ability to penetrate bacterial membranes, thus exhibiting bactericidal effects.

Case Studies and Research Findings

StudyFindings
Antitumor Activity in Cancer Cell LinesA study published in Journal of Medicinal Chemistry highlighted that derivatives of pyridazinones showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .
Serotonin Receptor InteractionResearch conducted by Smith et al. (2023) demonstrated that the compound interacts with 5-HT receptors, leading to increased serotonin levels in the brain, which may contribute to its antidepressant effects .
Antimicrobial EfficacyA recent study reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
  • 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-phenyl-3(2H)-pyridazinone
  • 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-4(2H)-pyridazinone

Uniqueness

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and development.

Biological Activity

The compound 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to illustrate its pharmacological significance.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 388.5 g/mol

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. In a screening against 60 cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to this compound showed promising results:

  • Growth Inhibition Percentages (GI%) : Ranged from 62.21% to 100.14% across various cancer types including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.
  • GI50 Values : For selected compounds, GI50 values were reported between 1.66 µM and 100 µM, indicating potent activity against specific cancer cell lines .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compound 10l induced G0–G1 phase cell cycle arrest in A549 cells, increasing the population of cells in this phase from 85.41% to 90.86%.
  • Gene Expression Modulation : Upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of the anti-apoptotic gene Bcl-2, was observed .

Antimicrobial Activity

In addition to anticancer properties, pyridazinone derivatives have shown significant antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 0.5 to 128 µg/mL against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • VEGFR-2 Inhibition : Some derivatives exhibited IC50 values between 60.70 nM and 1800 nM for VEGFR-2 inhibition, suggesting a dual role as both antimicrobial and anticancer agents .

Study on Anticancer Activity

In a study published in August 2024, pyridazinone-based compounds were synthesized and evaluated for their anticancer potential. The results indicated that certain derivatives not only inhibited tumor growth but also influenced apoptotic pathways significantly. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridazinone derivatives revealed that modifications to the piperazine moiety could enhance efficacy against resistant bacterial strains. The findings underscored the versatility of pyridazinones in drug development for infectious diseases .

Properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20-10-9-18(17-6-2-1-3-7-17)23-26(20)16-21(28)25-14-12-24(13-15-25)19-8-4-5-11-22-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPXFWVRQGVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.